molecular formula C8H10N2S B1266157 4-(1,3-Thiazolan-2-yl)pyridine CAS No. 700-92-5

4-(1,3-Thiazolan-2-yl)pyridine

Cat. No.: B1266157
CAS No.: 700-92-5
M. Wt: 166.25 g/mol
InChI Key: BLOGGAJNIGIFFQ-UHFFFAOYSA-N
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Description

4-(1,3-Thiazolan-2-yl)pyridine is a useful research compound. Its molecular formula is C8H10N2S and its molecular weight is 166.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

4-(1,3-Thiazolan-2-yl)pyridine derivatives have been synthesized and evaluated for various biological activities. For instance, thiazolidinyl analogs containing pyridine rings have shown significant anti-inflammatory and analgesic effects, indicating their potential as therapeutic agents. Studies involving docking simulations have further explored their mechanisms of action, particularly targeting the COX-2 enzyme, highlighting their relevance in drug discovery efforts (Ranga, Sharma, & Kumar, 2013).

Antimicrobial and Antitumor Studies

Pyridine thiazole derivatives have also been incorporated into metal complexes, which have been characterized and evaluated for antimicrobial and antitumor activities. These studies suggest that such complexes can serve as bases for developing new bioactive materials with potential applications in treating infections and cancer (Xun-Zhong et al., 2020). Similarly, pyridine hydrazyl thiazole metal complexes have been synthesized, showing specificity towards certain bacteria and cancer cell lines, further underscoring the versatility of this compound derivatives in pharmaceutical research (Zou et al., 2020).

Potential Anticancer Agents

Novel pyridine-thiazole hybrid molecules have been developed, exhibiting high antiproliferative activity against various tumor cell lines. This suggests their potential as anticancer agents, with certain compounds showing selective toxicity towards cancer cells over normal cells. The mechanism of action for these hybrids may involve inducing genetic instability in tumor cells, offering a new avenue for cancer therapy research (Ivasechko et al., 2022).

Diverse Biological Activities

Additionally, this compound derivatives have been explored for a wide range of biological activities beyond antimicrobial and anticancer effects. These include antimicrobial, analgesic, anticonvulsant, and antitubercular activities, among others, highlighting the broad potential of these compounds in medicinal chemistry and drug development (Abouzied et al., 2022).

Future Directions

Thiazoles, which are organic five-aromatic ring compounds, have been found to have almost all types of biological activities . This suggests that “4-(1,3-Thiazolan-2-yl)pyridine”, which contains a thiazole ring, may also have potential biological activities worth exploring in future research.

Biochemical Analysis

Biochemical Properties

4-(1,3-Thiazolan-2-yl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity. This compound can also form complexes with metal ions, which can further influence its biochemical properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling pathways that lead to changes in gene expression. This can result in altered cellular functions, such as increased or decreased production of specific proteins. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing certain cellular functions or protecting against oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic reactions can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. This compound can also accumulate in certain tissues or cellular compartments, depending on its affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Properties

IUPAC Name

2-pyridin-4-yl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4,8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOGGAJNIGIFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30990243
Record name 4-(1,3-Thiazolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-92-5
Record name 4-(2-Thiazolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolidine, 2-(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1,3-Thiazolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.